molecular formula C13H20N4O B2600657 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one CAS No. 2176124-73-3

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one

Cat. No.: B2600657
CAS No.: 2176124-73-3
M. Wt: 248.33
InChI Key: PGMMLSAMKATNHI-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one is a heterocyclic compound that contains both azetidine and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of aza-Michael addition reactions, where NH-heterocycles are added to activated alkenes to form the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aza-Michael addition reactions followed by cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and triazole rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one is unique due to the presence of both azetidine and triazole rings, which impart distinct chemical and biological properties. The cyclopentyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(5-11-3-1-2-4-11)16-6-12(7-16)8-17-10-14-9-15-17/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMMLSAMKATNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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